1-[2-(dimethylamino)ethyl]-1H-indol-5-amine
Overview
Description
1-[2-(dimethylamino)ethyl]-1H-indol-5-amine is a useful research compound. Its molecular formula is C12H17N3 and its molecular weight is 203.289. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Serotonin Receptor Agonists
A study by Isaac et al. (2003) explored a series of compounds, including dimethyl-{2-[6-substituted-indol-1-yl]-ethyl}-amine, for their potency as human 5-HT1D agonists. These compounds were found to be highly potent and selective over other serotonin receptor subtypes. This suggests potential applications in neurological research and therapies targeting serotonin receptors (Isaac et al., 2003).
Fluorescent Probes for Carbon Dioxide
Wang et al. (2015) developed novel fluorescent probes based on a core containing tertiary amine moieties for the detection of low levels of carbon dioxide. These probes, including compounds like 2-(dimethylamino)ethyl 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoate, showed significant fluorescence decreases in response to carbon dioxide, suggesting their use in real-time monitoring of CO2 in biological and medical applications (Wang et al., 2015).
Development of Dynamin GTPase Inhibitors
Gordon et al. (2013) conducted research on the development of indole-based dynamin GTPase inhibitors. These compounds, including variants with tertiary dimethylamino-propyl moieties, were identified as critical for inhibition of dynamin GTPase, highlighting potential therapeutic applications in cellular endocytosis and related processes (Gordon et al., 2013).
Photoinitiators under LEDs
Zhang et al. (2018) synthesized N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives as photoinitiators for free radical or cationic photopolymerization under LED irradiation. These compounds exhibit high efficiency in initiating photopolymerization, suggesting their use in industrial applications like 3D printing and the synthesis of interpenetrated polymer networks (Zhang et al., 2018).
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]indol-5-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-14(2)7-8-15-6-5-10-9-11(13)3-4-12(10)15/h3-6,9H,7-8,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUAGVJSPXSOIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=CC2=C1C=CC(=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
462649-11-2 | |
Record name | 1-[2-(dimethylamino)ethyl]-1H-indol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.